1-Cyclobutene-1,2-dicarboxylic acid

説明

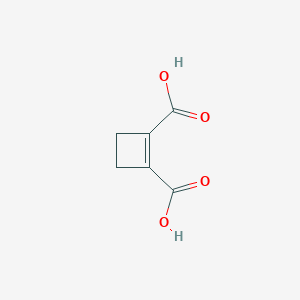

1-Cyclobutene-1,2-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H6O4 and its molecular weight is 142.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

As a dicarboxylic acid, it may interact with various enzymes and proteins that have carboxylate-binding sites .

Mode of Action

Given its structure, it may interact with its targets through hydrogen bonding or electrostatic interactions facilitated by its carboxylic acid groups .

Biochemical Pathways

Dicarboxylic acids often play roles in energy metabolism and biosynthetic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Cyclobutene-1,2-dicarboxylic acid are not explicitly stated in the available literature. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely involve standard processes for carboxylic acids .

Result of Action

As a dicarboxylic acid, it may influence pH and ionic balance in cells, potentially affecting various cellular processes .

Action Environment

Environmental factors such as pH, temperature, and ionic strength could influence the action, efficacy, and stability of this compound. For instance, changes in pH could affect the ionization state of the carboxylic acid groups, potentially altering its interactions with targets .

生化学分析

Cellular Effects

The cellular effects of 1-Cyclobutene-1,2-dicarboxylic acid are currently unknown. Given its structure, it could potentially influence cell function by interacting with various cellular components. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro and in vivo studies are needed to explore these aspects .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

1-Cyclobutene-1,2-dicarboxylic acid (CBDA) is a dicarboxylic acid with potential applications in various fields, including materials science and medicinal chemistry. This article reviews the biological activity of CBDA, focusing on its synthesis, chemical properties, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

This compound features a cyclobutane ring with two carboxylic acid groups attached at the 1 and 2 positions. This unique structure contributes to its chemical reactivity and stability under various conditions.

| Property | Value |

|---|---|

| Molecular Formula | C6H8O4 |

| Molecular Weight | 144.13 g/mol |

| Melting Point | 131.5 °C |

| Solubility | Soluble in water |

Synthesis Methods

Several methods have been developed for synthesizing CBDA. One notable method involves the hydrolysis of cyclobutane-1,2-dicyanide using sulfuric acid, which yields the dicarboxylic acid in high purity and yield . The reaction conditions can significantly affect the isomerization of the product, making it crucial to control temperature and pH during synthesis.

Antinociceptive Properties

Recent studies have indicated that derivatives of CBDA exhibit antinociceptive activity. For instance, CBDA-4 has been shown to alleviate pain responses in animal models, suggesting its potential as an analgesic agent . The mechanism behind this activity may involve modulation of pain pathways, though further research is needed to elucidate specific mechanisms.

Polymerization and Material Science

CBDA serves as a building block for synthesizing polymers due to its two carboxylic acid groups. These groups facilitate the formation of polyesters when reacted with diols . The resulting polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various applications in material science.

Stability Under Environmental Conditions

A study conducted on the stability of CBDA under UV irradiation demonstrated that the compound maintains its structural integrity even after prolonged exposure to sunlight . This stability is critical for applications in outdoor materials where UV exposure is a concern.

Synthesis of Cyclobutane Polymers

Research has shown that cyclobutane-containing polymers derived from CBDA can be synthesized through condensation reactions with various diols. These polymers have been characterized using techniques such as NMR and FT-IR spectroscopy, confirming their structural integrity and potential for use in advanced materials .

科学的研究の応用

Materials Science

Polymer Production

CBDA serves as a valuable building block in the synthesis of polymers. Its structure allows it to function as either a diacid monomer or a cross-linker in polymer networks. Recent studies have demonstrated that polymers derived from CBDA exhibit excellent thermal and chemical stability, making them suitable for various applications.

- Thermoplastics and Thermosets : CBDA-based polymers can be synthesized to produce both thermoplastics and thermosets with desirable properties such as flexibility and durability. For instance, the incorporation of CBDA into polyesters has shown promising results in maintaining mechanical integrity under stress.

- Case Study : A study highlighted the use of CBDA in creating poly-alpha-truxillates through condensation reactions with diols like ethylene glycol and 1,4-butanediol. The resulting materials exhibited comparable properties to polyethylene terephthalate (PET), a widely used plastic .

Organic Synthesis

Building Block for Complex Molecules

CBDA is utilized in organic synthesis as a precursor for more complex molecules. Its ability to undergo various chemical transformations makes it an attractive option for chemists looking to develop new compounds.

- Synthesis of Antinociceptive Agents : Research has indicated that derivatives of CBDA possess antinociceptive activities, suggesting potential applications in pain management medications .

- Case Study : The synthesis of diamides from CBDA has been explored, showcasing its versatility in producing biologically active compounds. This application highlights the compound's relevance in medicinal chemistry .

Green Chemistry

Biobased Feedstocks

The production of CBDA can be achieved using biobased feedstocks, aligning with the principles of green chemistry. This aspect not only reduces reliance on fossil fuels but also minimizes environmental impact.

- Sustainable Production Methods : Recent advancements have focused on synthesizing CBDA from renewable resources such as biomass-derived cinnamic acid. This approach emphasizes the importance of sustainability in chemical manufacturing .

特性

IUPAC Name |

cyclobutene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOGLHXZZGEOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340701 | |

| Record name | 1-Cyclobutene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16508-05-7 | |

| Record name | 1-Cyclobutene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobut-1-ene-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes CBDC ferroelectric?

A: CBDC displays ferroelectricity due to the presence of hydrogen bonds, both intermolecular and intramolecular, within its crystal structure. [, ] These hydrogen bonds contribute to the material's polarizability, leading to a spontaneous electric polarization that can be reversed by an external electric field. [] Density Functional Theory (DFT) calculations reveal that the intermolecular hydrogen bonds play a more significant role in CBDC's ferroelectric polarization than the intramolecular ones. []

Q2: How do researchers identify the specific atomic motions responsible for ferroelectricity in CBDC?

A: Inelastic Neutron Scattering (INS) spectroscopy combined with DFT calculations provides valuable insights into CBDC's vibrational dynamics. [] Researchers identified a large LO-TO (longitudinal optical-transverse optical) splitting of the O-H stretching mode at 2471 cm−1, indicating its significant contribution to ferroelectric polarization. [] This specific vibrational mode is sensitive to long-range Coulomb interactions, a defining characteristic of ferroelectric materials. []

Q3: How does the structure of CBDC influence its ferroelectric properties?

A: The arrangement of hydrogen bonds within the CBDC crystal dictates its ferroelectric behavior. While both intermolecular and intramolecular hydrogen bonds exist, research suggests that the intermolecular hydrogen bonds are more influential in determining the material's overall polarization. [] Understanding the relationship between crystal structure and ferroelectricity is crucial for designing new organic ferroelectric materials with enhanced properties.

Q4: What is the significance of the large polarization observed in CBDC?

A: CBDC exhibits a remarkably high spontaneous polarization, reaching 14.3 μC/cm2. [] This value surpasses that of many other known organic ferroelectrics, highlighting its potential for applications requiring high polarization, such as high-density data storage and energy harvesting.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。